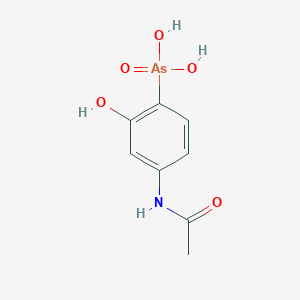

(4-Acetamido-2-hydroxyphenyl)arsonic acid

Description

Properties

CAS No. |

6318-61-2 |

|---|---|

Molecular Formula |

C8H10AsNO5 |

Molecular Weight |

275.09 g/mol |

IUPAC Name |

(4-acetamido-2-hydroxyphenyl)arsonic acid |

InChI |

InChI=1S/C8H10AsNO5/c1-5(11)10-6-2-3-7(8(12)4-6)9(13,14)15/h2-4,12H,1H3,(H,10,11)(H2,13,14,15) |

InChI Key |

UJVWPZIWWKDJNH-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)[As](=O)(O)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 4 Acetamido 2 Hydroxyphenyl Arsonic Acid

Established Synthetic Pathways for the Arsonic Acid Moiety

The formation of the carbon-arsenic bond in aryl arsonic acids can be achieved through several key reactions, primarily involving electrophilic aromatic substitution or the transformation of an amino group via diazotization.

Direct Arsonation and Aromatic Substitution Strategies

Direct arsonation of activated aromatic rings is a potential pathway for the synthesis of phenylarsonic acids. One of the historical methods is the Béchamp reaction, which involves heating an aromatic compound with arsenic acid. For the synthesis of (4-Acetamido-2-hydroxyphenyl)arsonic acid, the starting material would be 2-acetamidophenol (B195528). The reaction with arsenic acid would theoretically introduce the arsonic acid group onto the aromatic ring. The acetamido and hydroxyl groups are ortho, para-directing, which would favor the substitution at the desired position 4. However, this method can require harsh conditions and may lead to a mixture of products.

Another approach involves the nitration of a phenylarsonic acid precursor followed by reduction and acetylation. For instance, the synthesis of the related compound 4-hydroxy-3-nitrobenzenearsonic acid has been described, which could potentially be converted to the target molecule through reduction of the nitro group and subsequent acetylation.

| Reaction Name | Starting Material | Key Reagents | General Conditions | Product |

| Béchamp Reaction (Hypothetical) | 2-Acetamidophenol | Arsenic acid (H₃AsO₄) | High temperature | This compound |

Approaches Involving Diazo Compounds and Arsenic(III) Precursors

A more widely applicable and generally milder method for the synthesis of aryl arsonic acids is the Bart reaction. rsc.org This reaction involves the diazotization of an aromatic amine followed by reaction with an arsenic(III) salt, typically sodium arsenite, in the presence of a copper salt catalyst. nih.gov

For the synthesis of this compound, the precursor would be 4-amino-2-acetamidophenol. This precursor would first be diazotized using sodium nitrite (B80452) and a mineral acid at low temperatures. The resulting diazonium salt is then reacted with sodium arsenite to yield the desired arsonic acid. The precise control of pH and temperature is crucial for the success of this reaction.

| Reaction Name | Starting Material | Key Reagents | General Conditions | Product |

| Bart Reaction | 4-Amino-2-acetamidophenol | 1. NaNO₂, HCl (or other mineral acid) 2. NaAsO₂ (Sodium arsenite), Cu(I) or Cu(II) salt | 1. Diazotization at 0-5 °C 2. Reaction with arsenite | This compound |

This table outlines the general steps of the Bart reaction for the synthesis of the title compound.

Functional Group Interconversions and Derivatization Strategies

The functional groups present in this compound—the acetamido, hydroxyl, and arsonic acid moieties—offer multiple sites for chemical modification, allowing for the synthesis of a variety of derivatives.

Transformations at the Acetamido Group

The acetamido group can undergo hydrolysis under acidic or basic conditions to yield the corresponding amino group. This transformation converts this compound into (4-Amino-2-hydroxyphenyl)arsonic acid. This amino derivative can then serve as a precursor for other functional groups, for instance, through diazotization and subsequent Sandmeyer or Schiemann reactions.

| Reaction Type | Reagents | Product |

| Acid-catalyzed Hydrolysis | Dilute HCl or H₂SO₄, heat | (4-Amino-2-hydroxyphenyl)arsonic acid |

| Base-catalyzed Hydrolysis | NaOH or KOH solution, heat | Sodium salt of (4-Amino-2-hydroxyphenyl)arsonic acid |

This table summarizes the conditions for the hydrolysis of the acetamido group.

Reactions Involving the Hydroxyl Group

The phenolic hydroxyl group can undergo etherification or esterification reactions. Alkylation to form ethers can be achieved by reacting the compound with alkyl halides in the presence of a base. Esterification can be carried out using acyl chlorides or acid anhydrides. These reactions allow for the modification of the compound's polarity and other physicochemical properties.

| Reaction Type | Reagents | Product |

| Etherification (Williamson Ether Synthesis) | Alkyl halide (e.g., CH₃I), Base (e.g., NaH, K₂CO₃) | (4-Acetamido-2-alkoxyphenyl)arsonic acid |

| Esterification | Acyl chloride or Acid anhydride (B1165640), Base (e.g., pyridine) | (4-Acetamido-2-acyloxyphenyl)arsonic acid |

This table provides an overview of common reactions involving the hydroxyl group.

Modifications and Reductions of the Arsonic Acid Functionality

The arsonic acid group can be reduced to lower oxidation states of arsenic, such as arsenoxides or arsenious acids. A common method for this reduction is the use of sulfur dioxide in the presence of a catalytic amount of iodide. Other reducing agents can also be employed. These reduced arsenic species are often more reactive and can be used as intermediates for further synthetic transformations.

| Product | Reducing Agent | General Conditions |

| (4-Acetamido-2-hydroxyphenyl)arsenoxide | Sulfur dioxide (SO₂), Hydroiodic acid (HI) or an iodide salt (e.g., KI) | Acidic aqueous solution |

| (4-Acetamido-2-hydroxyphenyl)arsenious acid | Mild reducing agents in aqueous solution | Controlled pH |

This table details common methods for the reduction of the arsonic acid functionality.

Green Chemistry Principles and Novel Synthetic Approaches

The application of green chemistry to the synthesis of this compound primarily targets the reduction of hazardous waste, minimization of energy consumption, and the use of safer chemicals. The synthesis of this molecule can be envisaged through two main retrosynthetic pathways: the direct arsenation of 2-acetamidophenol or a two-step process involving the arsenation of a protected or unprotected 2-aminophenol (B121084) derivative followed by acetylation. Both approaches present opportunities for the incorporation of greener methodologies.

Catalytic Methods in Synthesis

Catalytic approaches offer significant advantages in terms of efficiency, selectivity, and reduced waste generation. While specific catalytic methods for the direct synthesis of this compound are not extensively documented in publicly available literature, analogous reactions provide a strong basis for the development of such processes.

Furthermore, the Bart reaction , which involves the reaction of a diazonium salt with an arsenite, is often facilitated by a copper catalyst. Research into more efficient and environmentally friendly catalysts for this reaction is an active area. The reaction between diazonium fluoborates and arsenic trichloride (B1173362) in the presence of copper catalysts has been studied, with alcohols being identified as useful solvents. researchgate.net

For the acetylation of the amino group, a crucial step in one of the proposed synthetic pathways, a variety of green catalytic methods have been developed for aromatic amines and aminophenols. These methods often replace traditional, corrosive acetylating agents and harsh conditions with milder and more selective alternatives.

Table 1: Catalytic Methods for the Acetylation of Aromatic Amines and Phenols

| Catalyst Type | Acetylating Agent | Substrate Scope | Key Advantages |

| Brønsted Acid (e.g., Tartaric Acid) | Acetic Acid | Primary Aromatic Amines | Inexpensive, environmentally benign catalyst; high atom economy. |

| Lewis Acid (e.g., Gadolinium Triflate) | Acetic Anhydride | Alcohols and Amines | High efficiency at ambient temperature with low catalyst loading. |

| Enzyme (e.g., Novozym 435) | Vinyl Acetate | 2-Aminophenol | High chemoselectivity for N-acetylation over O-acetylation. |

| Heterogeneous (e.g., Ni Nanoparticles) | Acetic Anhydride | 4-Nitrophenol (in-situ reduction and acetylation) | Reusable catalyst, potential for one-pot synthesis from nitro precursor. |

| Heterogeneous (e.g., Alumina) | Acetonitrile | Aromatic and Aliphatic Amines | Continuous-flow process, uses a cheap and safe acetylating agent. |

This table is generated based on data from analogous reactions and represents potential applications for the synthesis of the target compound.

Sustainable Reaction Conditions and Solvent Systems

The choice of solvent and reaction conditions plays a pivotal role in the environmental impact of a synthetic process. Green chemistry encourages the use of safer, renewable, and less toxic solvents, as well as alternative energy sources to reduce reaction times and energy consumption.

Sustainable Solvents:

Traditional arsenation reactions often utilize harsh conditions and may not employ a solvent or use high-boiling point, non-environmentally friendly solvents. The development of greener solvent systems is a key area of research. For instance, the use of bio-based solvents, such as those derived from renewable feedstocks, presents a more sustainable alternative to petroleum-based solvents. Water, being non-toxic and readily available, is an ideal green solvent, and its application in organometallic reactions is a growing field. For the acetylation step, reactions in environmentally benign brine solution have been shown to be effective for primary amines using acetyl chloride.

Alternative Energy Sources:

Microwave irradiation and ultrasound have emerged as powerful tools in green synthesis. These techniques can significantly accelerate reaction rates, leading to shorter reaction times, reduced energy consumption, and often, higher yields and purities.

Microwave-Assisted Synthesis: Microwave heating can be applied to both the arsenation and acetylation steps. For instance, microwave-assisted one-pot synthesis has been successfully used for the preparation of other complex organic molecules, often under solventless conditions. nih.gov This approach offers rapid and uniform heating, which can lead to cleaner reactions with fewer byproducts.

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, can promote reactions through acoustic cavitation. This has been shown to be effective in various organic syntheses, including the preparation of heterocyclic compounds, and could potentially be applied to the synthesis of this compound to enhance reaction rates and yields.

Solvent-Free and Mechanochemical Approaches:

Eliminating the solvent altogether is a primary goal of green chemistry. Solvent-free acetylation of amines using acetic anhydride has been reported. researchgate.net Furthermore, mechanochemistry, which involves conducting reactions by grinding solids together, offers a completely solvent-free alternative. A solvent-free Béchamp reduction using zinc metal has been developed, which is significantly faster than solution-based methods. acs.orgepitomejournals.com This approach could be explored for the arsenation step in the synthesis of the target molecule.

Table 2: Green and Novel Synthetic Conditions

| Technique | Reaction Step | Key Advantages |

| Microwave Irradiation | Arsonation/Acetylation | Rapid heating, reduced reaction times, potential for solvent-free conditions. |

| Ultrasound Irradiation | Arsonation/Acetylation | Enhanced reaction rates, milder conditions. |

| Solvent-Free Reaction | Acetylation/Arsonation | Elimination of solvent waste, simplified work-up. |

| Mechanochemistry | Arsonation (Béchamp) | Solvent-free, rapid reaction, use of inexpensive reagents. |

| Bio-based Solvents | Arsonation/Acetylation | Renewable resource, reduced environmental impact. |

| Aqueous Media | Acetylation | Non-toxic, readily available solvent. |

This table summarizes potential green approaches based on analogous chemical transformations.

Chemical Reactivity and Mechanistic Investigations of 4 Acetamido 2 Hydroxyphenyl Arsonic Acid

Reactivity of the Arsonic Acid Moiety

The arsonic acid group, -As(=O)(OH)₂, is the most prominent functional group and a primary site of chemical reactivity. Its behavior is in many ways analogous to that of carboxylic and phosphoric acids, engaging in complexation, redox, and condensation reactions.

The arsonic acid group, along with the adjacent phenolic hydroxyl group, provides excellent sites for the coordination of metal ions. The oxygen atoms of the arsonic acid and the phenolic oxygen can act as Lewis bases, donating electron pairs to form stable complexes with a variety of metal cations.

Research on analogous compounds, such as phenylarsonic acid derivatives and molecules containing phenolic and amide groups, indicates a strong potential for chelation. The proximity of the hydroxyl group to the arsonic acid moiety on the ring allows for the formation of a stable five- or six-membered chelate ring with a metal ion, a thermodynamically favorable arrangement. This bidentate coordination significantly enhances the stability of the resulting metal complex compared to monodentate binding. nih.gov The specific coordination can depend on factors like the pH of the solution, which affects the protonation state of the acidic groups, and the nature of the metal ion itself. researchgate.net

| Coordination Site(s) | Type of Coordination | Potential Metal Ions | Notes |

|---|---|---|---|

| Arsonic Acid Oxygens | Monodentate or Bidentate | Fe(III), Ru(II), Al(III), Ca(II) | The two hydroxyls on the arsenic atom can bridge two metal centers or bind to a single metal. |

| Phenolic Oxygen and Arsonic Acid Oxygen | Bidentate Chelation | Fe(III), Cu(II), Ni(II) | Formation of a stable chelate ring is highly probable due to the ortho positioning of the hydroxyl group. |

| Acetamido Oxygen | Monodentate | Transition Metals | Less likely to be the primary coordination site but could be involved in more complex structures. |

In this compound, arsenic exists in the pentavalent oxidation state, As(V). This is the most stable oxidation state for arsenic under aerobic conditions. melscience.com However, under reducing conditions, the arsenic center can be reduced to the trivalent state, As(III), forming the corresponding arsenous acid derivative. This redox transformation is environmentally and toxicologically significant, as As(III) compounds are generally more mobile and toxic than their As(V) counterparts.

The reduction of similar aromatic arsonic acids has been observed in anaerobic environments. nih.gov For instance, the microbial or chemical reduction of related compounds can lead to the formation of arsenite, As(III), through the cleavage of the carbon-arsenic bond after the initial reduction of the arsenic center. nih.gov Conversely, As(III) species can be oxidized back to As(V) by various oxidizing agents.

| Oxidation State | Chemical Species | Conditions for Formation | General Reactivity |

|---|---|---|---|

| As(V) | Arsonic Acid | Standard, aerobic conditions | Acts as an oxidizing agent in some reactions. |

| As(III) | Arsonous Acid / Arsenite | Reducing environments (e.g., presence of thiols, anaerobic bacteria) | Acts as a reducing agent; readily oxidized to As(V). melscience.com |

| As(-III) | Arsine | Strongly reducing conditions | Highly reactive and toxic gas. Formation is unlikely under typical biological or environmental conditions. melscience.com |

Similar to carboxylic acids, arsonic acids can undergo condensation reactions. Esterification can occur when the arsonic acid is heated with an alcohol, typically in the presence of an acid catalyst, to form an arsonic ester and water. chemguide.co.ukmasterorganicchemistry.com This reaction is generally reversible.

Furthermore, two molecules of the arsonic acid can undergo dehydration, either thermally or by using a strong dehydrating agent, to form a pyroarsonic acid anhydride (B1165640). These anhydrides are analogous to carboxylic acid anhydrides and are generally more reactive toward nucleophiles than the parent acid. libretexts.orgyoutube.com

| Reaction | Reactant | Product | General Conditions |

|---|---|---|---|

| Esterification | Alcohol (R'-OH) | Arsonic Ester | Acid catalyst, heat, removal of water. masterorganicchemistry.com |

| Anhydride Formation | Another arsonic acid molecule | Pyroarsonic Acid Anhydride | Heat or chemical dehydrating agent. |

Advanced Analytical Characterization Techniques in Research

Spectroscopic Methods for Structural Determination and Purity Assessment

Spectroscopic techniques are indispensable for the detailed molecular characterization of (4-Acetamido-2-hydroxyphenyl)arsonic acid, each providing a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ⁷⁵As if applicable)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of a molecule and probing the local chemical environment of specific nuclei.

¹H NMR Spectroscopy : The proton NMR spectrum of this compound is expected to reveal distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the phenyl ring would appear as a complex multiplet pattern due to spin-spin coupling. The methyl protons of the acetamido group would likely present as a sharp singlet, and the amide and hydroxyl protons would appear as broad singlets, with their chemical shifts being sensitive to solvent and concentration.

¹³C NMR Spectroscopy : The carbon-13 NMR spectrum provides information on the carbon skeleton. Each unique carbon atom in this compound would give rise to a distinct signal. The carbonyl carbon of the acetamido group would appear at the downfield end of the spectrum, while the aromatic carbons would resonate in the typical aromatic region. The methyl carbon would be found at the upfield end.

⁷⁵As NMR Spectroscopy : Arsenic-75 NMR, though less common due to the quadrupolar nature of the ⁷⁵As nucleus which can lead to broad signals, could provide direct information about the chemical environment of the arsenic atom. The chemical shift would be indicative of the oxidation state and coordination of the arsenic center in the arsonic acid group. For instance, studies on thioarsenates have demonstrated the utility of ⁷⁵As NMR in differentiating various arsenic species in solution. mdpi.com

| Expected ¹H NMR Data for this compound | |

| Proton Type | Expected Chemical Shift (ppm) |

| Aromatic (CH) | 6.5 - 8.0 |

| Amide (NH) | 9.0 - 10.0 |

| Hydroxyl (OH) | 9.0 - 11.0 |

| Methyl (CH₃) | 1.8 - 2.2 |

| Expected ¹³C NMR Data for this compound | |

| Carbon Type | Expected Chemical Shift (ppm) |

| Carbonyl (C=O) | 168 - 172 |

| Aromatic (C-As) | 145 - 155 |

| Aromatic (C-O) | 150 - 160 |

| Aromatic (C-N) | 135 - 145 |

| Aromatic (C-H) | 110 - 130 |

| Methyl (CH₃) | 20 - 25 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical technique for determining the molecular weight of a compound and obtaining structural information through the analysis of its fragmentation patterns. For this compound, with a molecular formula of C₈H₁₀AsNO₅, the expected monoisotopic mass is approximately 274.977 g/mol . nih.gov High-resolution mass spectrometry would allow for the precise determination of the elemental composition. Fragmentation analysis, often aided by tandem mass spectrometry (MS/MS), would likely show characteristic losses of the acetamido group, the hydroxyl group, and parts of the arsonic acid moiety, helping to confirm the molecular structure. For instance, in the analysis of a related compound, roxarsone (B1679585), characteristic fragmentation patterns are used for its identification. aafco.org

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprints

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a unique "fingerprint" based on its functional groups.

IR Spectroscopy : The IR spectrum of this compound would be expected to show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would correspond to the O-H stretching of the hydroxyl and arsonic acid groups. The N-H stretching of the amide group would also appear in this region. A sharp peak around 1650-1700 cm⁻¹ would be indicative of the C=O stretching of the amide. The As=O and As-O stretching vibrations of the arsonic acid group would be expected in the 800-1000 cm⁻¹ region.

Raman Spectroscopy : Raman spectroscopy would provide complementary vibrational information. Aromatic ring vibrations would give rise to strong signals. This technique is particularly useful for symmetric vibrations that may be weak in the IR spectrum.

| Expected IR Absorption Bands for this compound | |

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H stretch (hydroxyl, arsonic acid) | 3200 - 3600 (broad) |

| N-H stretch (amide) | 3100 - 3500 |

| C=O stretch (amide) | 1650 - 1700 |

| C=C stretch (aromatic) | 1450 - 1600 |

| As=O stretch | 850 - 950 |

| As-O stretch | 750 - 850 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the aromatic ring in this compound. The spectrum is expected to show absorption maxima corresponding to π→π* transitions of the substituted benzene (B151609) ring. The position and intensity of these absorptions are influenced by the nature and position of the substituents (acetamido, hydroxyl, and arsonic acid groups). For example, the related compound roxarsone exhibits a characteristic UV-visible absorption spectrum that is used for its quantification. researchgate.net

Chromatographic Separation and Quantitative Analysis

Chromatographic methods are essential for separating the target compound from impurities or other components in a mixture and for its precise quantification.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is the premier technique for the separation and quantification of non-volatile organic arsenicals. Developing a robust HPLC method for this compound would involve several key steps:

Column Selection : A reversed-phase C18 column is a common starting point for the separation of polar aromatic compounds. The choice of column chemistry and dimensions would be optimized to achieve good peak shape and resolution.

Mobile Phase Optimization : The mobile phase would typically consist of a mixture of an aqueous buffer and an organic modifier like methanol (B129727) or acetonitrile. The pH of the aqueous phase would be critical to control the ionization state of the arsonic acid and phenolic hydroxyl groups, thereby influencing retention. A gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure the efficient elution of the target compound and any potential impurities.

Detector Selection : A UV detector, set to one of the absorption maxima determined by UV-Vis spectroscopy, would be a suitable and common choice for detection. For higher sensitivity and selectivity, especially in complex matrices, coupling the HPLC system to a mass spectrometer (LC-MS) would be the preferred approach. LC-MS allows for quantification based on the mass-to-charge ratio of the target analyte, providing a high degree of confidence in the identification. aafco.orgrsc.org

| Example HPLC Method Parameters for Organic Arsenicals | |

| Parameter | Typical Conditions |

| Column | Reversed-phase C18, 150 mm x 4.6 mm, 5 µm |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm or Mass Spectrometry |

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, "this compound" is a polar and non-volatile molecule, necessitating a derivatization step to convert it into a form suitable for GC analysis. This process involves chemically modifying the polar functional groups (hydroxyl, acetamido, and arsonic acid) to increase the molecule's volatility. gcms.czresearchgate.net

Silylation is a common derivatization technique where active hydrogens in the molecule are replaced by a trimethylsilyl (B98337) (TMS) group. gcms.cz Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. researchgate.netmdpi.com The derivatization reaction for "this compound" would target the hydrogens on the hydroxyl, acetamido, and arsonic acid moieties. The resulting silylated derivative would be significantly more volatile and thermally stable, allowing for its separation and detection by GC, often coupled with a mass spectrometer (GC-MS) for structural confirmation. unina.itbrjac.com.br

The efficiency of the derivatization reaction is influenced by several factors, including reaction time, temperature, and the choice of solvent and catalyst. For complex molecules, optimization of these parameters is crucial to ensure complete derivatization and avoid the formation of multiple products. The GC analysis of the derivatized compound would provide information on its purity and could be used for quantitative analysis. The mass spectrum of the derivative would exhibit characteristic fragmentation patterns, aiding in the confirmation of its molecular structure. unina.it

Interactive Table: Common Silylation Reagents for GC Derivatization

| Reagent | Abbreviation | Target Functional Groups | Byproducts |

| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | -OH, -COOH, -NH2, -SH | N-methyltrifluoroacetamide, Trifluoroacetamide |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | -OH, -COOH, -NH2, -SH | N-methyltrifluoroacetamide |

| Trimethylchlorosilane | TMCS | -OH, -NH2 (often used as a catalyst) | HCl |

Capillary Electrophoresis (CE) Applications

Capillary electrophoresis (CE) is a high-resolution separation technique well-suited for the analysis of charged species, including organoarsenic compounds. tru.canih.gov This method separates analytes based on their electrophoretic mobility in an electric field, which is influenced by their charge-to-size ratio. CE offers advantages such as high efficiency, short analysis times, and low consumption of samples and reagents. tru.ca

In the analysis of aromatic arsonic acids, the pH of the background electrolyte (BGE) is a critical parameter. By adjusting the pH, the charge state of the arsonic acid and any other ionizable groups on the molecule can be controlled, thereby influencing its migration time and separation from other components. For "this compound," the arsonic acid and phenolic hydroxyl groups are acidic, and the acetamido group can have some acidic character, making their charge highly pH-dependent.

Various CE methods, such as capillary zone electrophoresis (CZE), have been successfully applied to the separation of a range of organoarsenic compounds. nih.gov Detection is often achieved using UV-Vis spectrophotometry, as the aromatic ring in "this compound" provides a chromophore for UV absorption. For enhanced sensitivity and structural information, CE can be coupled with mass spectrometry (CE-MS).

Interactive Table: Typical CE Parameters for Aromatic Arsonic Acid Analysis

| Parameter | Typical Value/Condition | Purpose |

| Capillary | Fused silica, 50-75 µm i.d. | Provides the separation channel |

| Background Electrolyte | Phosphate (B84403) or borate (B1201080) buffer | Maintains pH and conductivity |

| pH | 5-10 | Controls the charge of the analyte |

| Voltage | 15-30 kV | Drives the electrophoretic separation |

| Detection | UV at 200-260 nm or MS | Monitors the separated analytes |

X-ray Crystallography for Solid-State Structure Elucidation

Interactive Table: Crystallographic Data for a Related Phenylarsonic Acid

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |

| 4-Hydroxyphenylarsonic acid | Monoclinic | P2₁/c | 5.739 | 7.226 | 17.856 | 90.74 |

Data for 4-Hydroxyphenylarsonic acid is presented for illustrative purposes. researchgate.net

Elemental Analysis and Microanalytical Techniques

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For "this compound" (C₈H₁₀AsNO₅), this involves quantifying the mass percentages of carbon, hydrogen, nitrogen, and arsenic. The experimentally determined values are then compared with the theoretical percentages calculated from the molecular formula to confirm the compound's purity and empirical formula. nih.govacs.org

Modern elemental analyzers typically use combustion analysis for carbon, hydrogen, and nitrogen, where the sample is burned in a stream of oxygen at high temperatures, and the resulting gases (CO₂, H₂O, and N₂) are quantified. Arsenic content can be determined by various methods, including inductively coupled plasma mass spectrometry (ICP-MS) after acid digestion of the compound. colorado.edu

Interactive Table: Elemental Composition of this compound (C₈H₁₀AsNO₅)

| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Theoretical Mass % |

| Carbon | C | 12.011 | 8 | 34.92 |

| Hydrogen | H | 1.008 | 10 | 3.66 |

| Arsenic | As | 74.922 | 1 | 27.23 |

| Nitrogen | N | 14.007 | 1 | 5.09 |

| Oxygen | O | 15.999 | 5 | 29.09 |

Theoretical values are calculated based on the molecular formula and atomic masses. nih.gov

Electroanalytical Chemistry for Redox Characterization

Electroanalytical techniques, such as cyclic voltammetry, are employed to investigate the redox properties of a molecule, providing information about its oxidation and reduction potentials. The structure of "this compound" contains two redox-active moieties: the arsonic acid group and the 4-acetamido-2-hydroxyphenyl group, which is structurally similar to acetaminophen (B1664979) (N-acetyl-p-aminophenol).

The electrochemical oxidation of acetaminophen has been extensively studied and is known to proceed through the formation of N-acetyl-p-benzoquinone-imine (NAPQI). nih.govmdpi.comevoaeo.comresearchgate.netnih.gov It is therefore anticipated that the 4-acetamido-2-hydroxyphenyl portion of the target molecule would undergo a similar oxidation process. The presence of the arsonic acid group and the additional hydroxyl group will likely influence the oxidation potential.

The arsonic acid group (As(V)) can be electrochemically reduced to the corresponding arsinous acid (As(III)). The redox potential of this process is dependent on the pH of the solution and the nature of the substituents on the phenyl ring. Cyclic voltammetry experiments would reveal the potentials at which these redox processes occur, providing insights into the electron transfer kinetics and the stability of the oxidized and reduced species. nih.govnih.gov

Interactive Table: Expected Redox Processes for this compound

| Moiety | Redox Process | Expected Product |

| 4-Acetamido-2-hydroxyphenyl | Oxidation | Quinone-imine derivative |

| Arsonic Acid (As(V)) | Reduction | Arsinous Acid (As(III)) |

Fundamental Biochemical Interactions and Molecular Recognition Studies

Covalent and Non-Covalent Interactions with Biomolecules

The interactions of (4-Acetamido-2-hydroxyphenyl)arsonic acid with biomolecules are expected to be multifaceted, involving both the formation of stable covalent bonds and weaker, transient non-covalent associations. The chemical state of the arsenic atom, whether pentavalent (As(V)) as in the parent acid or trivalent (As(III)) in its reduced form, is a critical determinant of its reactivity.

A primary target for arsenic compounds within a biological milieu is the sulfhydryl (thiol) group of cysteine residues found in amino acids, peptides like glutathione (B108866), and proteins. The pentavalent arsonic acid itself is relatively less reactive. However, it can undergo reduction to a trivalent arsenoxide, a species known for its high affinity for thiols. This reduction is a key activation step.

Studies on analogous pentavalent organic arsenicals have demonstrated that reducing agents such as cysteine and glutathione can facilitate this conversion to the more toxic trivalent state. nih.gov The resulting trivalent arsenic species readily reacts with thiol groups to form stable covalent adducts. For instance, interactions with glutathione (GSH) can lead to the formation of various complexes, including those where one or more glutathione molecules are bound to the arsenic atom, such as R-As(SG)2. nih.gov

The reaction with protein thiols is a significant mechanism of arsenic's biological activity. Trivalent arsenicals are known to react with single cysteine residues or, with particularly high affinity, with vicinal (closely spaced) thiol groups in proteins, forming stable cyclic dithioarsinite complexes. nih.gov This interaction can profoundly alter the protein's three-dimensional structure and, consequently, its function.

Table 1: Postulated Reactions of this compound with Thiols

| Reactant | Proposed Product | Bond Type | Significance |

| Cysteine | Dithioarsinite complex | Covalent | Potential for protein cross-linking and inactivation. |

| Glutathione | Arsenic-glutathione complexes | Covalent | Involvement in detoxification and cellular transport. |

| Protein Thiol | Protein-arsenic adduct | Covalent | Alteration of protein structure and function. |

Note: The specific reaction products for this compound have not been empirically determined and are inferred from the known reactivity of similar organoarsenicals.

The acetamido and hydroxyl groups on the phenyl ring could participate in hydrogen bonding with amino acid side chains, contributing to the binding affinity and specificity for certain proteins over others.

Mechanistic Aspects of Enzyme Inhibition in in vitro Systems

The covalent modification of proteins by the reduced form of this compound is a plausible mechanism for enzyme inhibition. Many enzymes rely on cysteine residues for their catalytic activity or structural integrity.

The nature of enzyme inhibition by arsenicals depends on the stability of the arsenic-thiol bond. The formation of a covalent bond between a trivalent arsenical and a single thiol group is generally reversible, especially in the presence of competing monothiols. However, the chelation of a trivalent arsenical by two thiol groups, forming a cyclic dithioarsinite, results in a much more stable complex, leading to quasi-irreversible inhibition. nih.gov The dissociation of such a complex is often very slow, rendering the enzyme inactive for a prolonged period.

Table 2: Potential Enzyme Inhibition Mechanisms

| Inhibition Type | Mechanism | Key Molecular Feature |

| Reversible | Formation of a monothiol-arsenic adduct. | Reaction with a single accessible cysteine residue. |

| Irreversible (or slowly reversible) | Formation of a stable cyclic dithioarsinite adduct. | Chelation by vicinal or proximal cysteine residues. |

Interactions with Nucleic Acid Components and Model Systems

Direct covalent interactions between arsenic compounds and nucleic acids are not considered a primary mechanism of their biological action. However, indirect interactions and consequences for DNA have been observed with other arsenic compounds. For instance, arsenite and arsenate have been shown to enhance the DNA binding of certain transcription factors, such as AP-1 and Elk-1, leading to altered gene expression. nih.gov This suggests that this compound, particularly if it influences cellular redox status through its interaction with thiols, could indirectly affect gene regulation.

Furthermore, some arsenic compounds have been shown to inhibit DNA repair enzymes, many of which contain critical zinc finger domains that can be targeted by arsenicals. nih.gov By compromising the fidelity of DNA repair, arsenic compounds can lead to the accumulation of mutations. While speculative for this compound, this represents a plausible avenue for its interaction with nucleic acid-related processes. There is no strong evidence to suggest direct binding or intercalation with the DNA helix itself.

Cellular Permeation and Intracellular Distribution in in vitro Cell Culture Models

There is a significant gap in the scientific literature regarding the specific mechanisms of cellular permeation for this compound. Research on other organic arsenicals suggests that cellular uptake can occur through various transport systems, depending on the molecular structure of the arsenical. For instance, some trivalent arsenicals are known to enter cells via aquaglyceroporins. However, without empirical data, it is speculative to assign a definitive transport mechanism for this compound.

Once inside the cell, the intracellular distribution is also uncharacterized. Studies on other arsenicals have shown accumulation in different cellular compartments, including the nucleus and mitochondria, leading to various cytotoxic effects. For example, arsenic compounds have been shown to bind to nuclear transport factors, disrupting nucleocytoplasmic transport. However, the specific subcellular localization of this compound has not been determined in in vitro cell culture models.

Table 1: Summary of Cellular Permeation and Intracellular Distribution Studies

| Parameter | Findings for this compound |

|---|---|

| Cellular Permeation Mechanism | No specific studies available. |

| Transport Proteins Implicated | Not identified. |

| Intracellular Distribution | No specific data available. |

| Subcellular Localization | Not determined. |

This table reflects the absence of specific experimental data for the compound of interest.

Biotransformation Pathways in Acellular and in vitro Systems

The biotransformation of this compound in both acellular and in vitro systems has not been specifically elucidated in published research. The metabolism of arsenicals is complex and can involve reduction, oxidative methylation, and conjugation reactions. For many organic arsenicals, biotransformation is a key determinant of their biological activity and toxicity.

In acellular systems, the chemical stability and reactivity of the compound with biological molecules like glutathione could provide insights into potential metabolic pathways. However, such studies for this compound have not been reported.

In in vitro models, such as liver microsomes or cultured hepatocytes, the metabolic fate of a compound can be investigated to identify potential metabolites. These studies are crucial for understanding how the compound might be processed in a biological system. The absence of such research for this compound means its metabolic pathways, and the enzymes involved, remain unknown.

Table 2: Overview of Biotransformation Studies

| System | Biotransformation Pathways Investigated | Identified Metabolites |

|---|---|---|

| Acellular Systems | No studies found. | Not applicable. |

| in vitro Cell Models | No studies found. | Not applicable. |

This table highlights the lack of available research on the biotransformation of this compound.

Environmental Chemistry and Biogeochemical Cycling Research

Occurrence and Speciation in Environmental Compartments

There is a lack of specific data on the occurrence and environmental speciation of (4-Acetamido-2-hydroxyphenyl)arsonic acid in various environmental compartments such as soil, water, and sediment. However, studies on other organoarsenicals, like those used in animal feed, indicate that such compounds can be introduced into the environment through the land application of animal manure. researchgate.net Once in the environment, the speciation of arsenic is influenced by factors like pH and redox potential. mdpi.com In soil and water, arsenic can exist in several oxidation states, with arsenate (As(V)) being predominant in aerobic conditions and arsenite (As(III)) in anaerobic or reducing environments. mdpi.comnih.gov Phenylarsenic compounds, which are not known to be naturally produced, have been detected in the environment as a result of their use as chemical warfare agents.

The speciation of arsenic is critical as it dictates its toxicity, mobility, and bioavailability. mdpi.com While inorganic arsenic species are generally more toxic than organic forms, the transformation of organoarsenicals in the environment can lead to the release of these more harmful inorganic species. mdpi.com

Abiotic Transformation Pathways in Aquatic and Terrestrial Systems

Photolysis: Phenylarsonic acids can undergo photodegradation. For instance, arsanilic acid has been shown to be susceptible to photolysis, a process influenced by pH, the presence of humic acids, and dissolved oxygen. nih.gov While the organic structure can be completely eliminated through UV irradiation, this does not always result in significant mineralization to total organic carbon. nih.gov The photolysis of arsanilic acid leads to the formation of inorganic arsenic (arsenite and arsenate) and ammonium (B1175870) ions as major end products. nih.gov The degradation of phenylarsonic acid via TiO2 photocatalysis has also been demonstrated, with the process being influenced by the pH of the solution. nih.gov This process ultimately leads to the mineralization of the organoarsenical to inorganic arsenic. nih.gov

Hydrolysis: Information on the hydrolysis of this compound is not available in the reviewed literature.

Advanced Oxidation Processes (AOPs): AOPs are effective in degrading a wide range of organic pollutants, including phenylarsonic acids. mdpi.comnih.gov These processes rely on the generation of highly reactive hydroxyl radicals. mdpi.com Studies on phenylarsonic acid have shown that it can be degraded by various AOPs, including UV/H2O2, UV/O3, and ozonation, with the degradation following pseudo-first-order kinetics. nih.gov The degradation of phenylarsonic acid through these processes yields by-products such as benzene (B151609), phenol, and benzoic acid. nih.gov

| Transformation Pathway | Key Factors | Potential Byproducts |

| Photolysis | pH, humic acids, dissolved oxygen | Inorganic arsenite and arsenate, ammonium ions |

| TiO2 Photocatalysis | pH | Inorganic arsenate, phenol, catechol, hydroquinone |

| Advanced Oxidation | pH, specific AOP method (e.g., UV/O3) | Benzene, phenol, acetophenone, benzoic acid |

Biotransformation and Biodegradation by Microorganisms

Specific studies on the biotransformation and biodegradation of this compound by microorganisms could not be found. The following sections discuss general microbial processes involving organoarsenicals.

Microorganisms play a crucial role in the transformation of arsenic compounds in the environment. A key process is the cleavage of the carbon-arsenic (C-As) bond in organoarsenicals, which releases inorganic arsenic. Some bacteria are capable of utilizing compounds with a C-As bond as a sole carbon and energy source. nih.gov For example, a Gram-negative bacterium, strain ASV2, isolated from activated sludge, can metabolize arsonoacetate, leading to the extracellular release of arsenate. nih.gov The cleavage of the C-As bond is an inducible process within these microorganisms. nih.gov It is believed that the initial product of this cleavage may be arsenite, which is then oxidized to arsenate by the same organism. nih.gov

The enzymatic cleavage of C-C bonds, a process that can be involved in the degradation of aromatic compounds, is often catalyzed by redox enzymes such as oxygenases. nih.gov These enzymes, many of which are iron-dependent, can break down complex organic molecules through various mechanisms, including the rearrangement of unstable oxidized products. nih.gov While direct evidence for enzymes acting on this compound is absent, the principles of enzymatic degradation of aromatic compounds suggest that similar enzymatic pathways could be involved.

Sorption and Mobility in Soils, Sediments, and Water Systems

There is no specific data on the sorption and mobility of this compound. However, research on other phenylarsonic acids provides a basis for understanding its likely behavior.

The mobility of phenylarsenicals in soil is largely controlled by sorption processes. nih.gov The retention of these compounds is influenced by soil composition, particularly the content of iron oxides. nih.govmdpi.com However, iron content is not the sole determining factor. nih.gov The chemical structure of the phenylarsonic acid also plays a significant role in its retention, with roxarsone (B1679585) generally showing higher retention than o-arsanilic acid and phenylarsonic acid. nih.gov

Sorption of phenylarsonic acids like p-arsanilic acid (p-ASA) and roxarsone occurs on various soil minerals, including hematite, goethite, and kaolinite. nih.gov The primary mechanism for adsorption on iron (hydro)oxides is believed to be the formation of inner-sphere complexes through the arsonic acid group. nih.gov In contrast, outer-sphere complexation is more critical for adsorption on minerals like α-Al2O3 and kaolinite. nih.gov

Solution pH is a critical factor affecting adsorption, with lower pH generally favoring the sorption of compounds like p-ASA. mdpi.com The presence of competing ions, such as phosphate (B84403), can inhibit the adsorption of phenylarsonic acids due to competition for binding sites. mdpi.com

Interactive Data Table: Sorption Parameters of Analogous Phenylarsonic Acids on Soil Minerals

| Mineral | Compound | Apparent Maximum Adsorption Capacity (μmol/m²) | Desorption Partition Coefficient (L/g) |

| α-Fe2O3 | p-ASA | 1.7 | 0.47 |

| ROX | 1.6 | 0.28 | |

| α-FeOOH | p-ASA | 0.9 | 2.69 |

| ROX | 0.7 | 1.68 | |

| Fe(OH)3 | p-ASA | 2.5 | 4.38 |

| ROX | 2.4 | 3.48 | |

| γ-MnO2 | p-ASA | 1.1 | 30.4 |

| ROX | 0.5 | 4.0 | |

| Kaolinite | p-ASA | 0.02 | 0.1 |

| ROX | 0.05 | 0.02 |

Data sourced from a study on p-arsanilic acid (p-ASA) and roxarsone (ROX) and is intended to be illustrative for this compound. nih.gov

Research on Remediation Strategies for Arsenical Contaminants (non-human exposure context)

Given the lack of specific research on this compound, remediation strategies are discussed in the broader context of arsenical contaminants.

Phytoremediation: This approach uses plants to remove, degrade, or stabilize contaminants in soil and water. mdpi.com For arsenic contamination, phytoextraction (the uptake and accumulation of contaminants in plant biomass) and phytostabilization (the use of plants to reduce the mobility and bioavailability of contaminants) are the primary mechanisms. mdpi.com Certain plants, known as hyperaccumulators, have a high capacity to accumulate arsenic. mdpi.com The efficiency of phytoremediation can be enhanced through the use of microbe-assisted techniques, where plant-associated microbiota improve the plant's growth and remediation potential. mdpi.com

Physicochemical Methods: A variety of physicochemical methods are available for arsenic removal from water, including:

Adsorption: This is a widely used technique due to its cost-effectiveness and high efficiency. mdpi.com Materials such as iron and aluminum-based substances are commonly used to adsorb organoarsenicals like roxarsone. mdpi.com

Coagulation and Sedimentation: This involves the use of coagulants to remove arsenic from water.

Filtration and Osmosis: Membrane-based technologies can effectively separate arsenic from water.

Chemical Precipitation: This method removes arsenic by converting it into an insoluble form.

Advanced Oxidation Processes (AOPs): As mentioned in section 6.2, AOPs are effective in degrading organoarsenicals. nih.gov These processes can be a viable remediation strategy for water contaminated with such compounds.

Adsorption Technologies for Removal

The removal of organoarsenic compounds from contaminated water and soil is a significant area of environmental research. Adsorption is a promising technology for this purpose, utilizing various materials to bind these contaminants and prevent their migration into the environment. Research into the adsorption of p-arsanilic acid and roxarsone has identified several effective adsorbent materials, with iron and aluminum oxides being particularly well-studied.

The adsorption behavior of these organoarsenicals is influenced by several factors, including the pH of the surrounding medium and the presence of competing ions. Generally, adsorption is more favorable under acidic to neutral pH conditions. nih.gov The presence of phosphate and natural organic matter can significantly interfere with the adsorption of aromatic arsenicals on metal oxides, while sulfate (B86663) and nitrate (B79036) have been shown to have a negligible effect. nih.gov

Studies have investigated the adsorption of p-ASA and roxarsone onto various soil minerals, including goethite (FeOOH) and aluminum oxide (Al₂O₃). nih.gov Both compounds exhibit similar adsorption characteristics on these materials. nih.gov However, the adsorption efficiency of goethite is notably higher than that of aluminum oxide on a surface site basis. nih.gov This suggests that iron-based minerals in soil play a crucial role in immobilizing these contaminants.

Modified natural materials, such as iron-modified sorghum straw biochar, have also been explored for the removal of roxarsone. The modification with iron significantly enhances the adsorbent's capacity for roxarsone, demonstrating the potential for engineered biochars in remediation efforts. Similarly, iron-based thermal modified attapulgite, a type of clay mineral, has shown high adsorption capacities for both roxarsone and p-arsanilic acid. globethesis.com The primary mechanism of adsorption in these iron-modified materials is believed to be the chemical combination of the arsonic acid group with the iron groups on the adsorbent's surface. globethesis.com

Table 1: Adsorption of p-Arsanilic Acid (p-ASA) and Roxarsone (ROX) on Various Adsorbents

Bio-remediation and Phytoremediation Potential in Research Settings

Bioremediation and phytoremediation are environmentally friendly and cost-effective approaches for the cleanup of contaminated sites. These technologies utilize microorganisms and plants, respectively, to degrade, sequester, or remove pollutants from the environment.

Bioremediation: Microbial degradation plays a crucial role in the environmental fate of organoarsenic compounds. Various bacterial species have been identified that can transform these compounds. For instance, studies have isolated arsenite-resistant bacteria from contaminated soils that show potential for bioremediation. researchgate.net Some Bacillus species, such as Bacillus macerans and Bacillus megaterium, have demonstrated the ability to remove arsenite from their surroundings. researchgate.net The mechanisms of bioremediation by microorganisms can include oxidation, reduction, and methylation of arsenic species. nih.gov

Advanced oxidation processes, which can be coupled with biological systems, have also been investigated. For example, a Fenton-like system using magnetic reduced graphene oxide has been shown to effectively degrade p-arsanilic acid and remove the resulting inorganic arsenic under neutral pH conditions. nih.govbohrium.com Similarly, the Fenton process has been proposed for the treatment of animal waste leachate containing p-ASA, achieving complete oxidation of the compound and removal of the released inorganic arsenic. nih.gov

Phytoremediation: Phytoremediation has emerged as a promising technology for the cleanup of arsenic-contaminated soils. epa.gov A key player in this field is the Chinese brake fern (Pteris vittata), which is an arsenic hyperaccumulator. usf.eduusf.edu This fern can accumulate high concentrations of arsenic in its fronds, effectively removing it from the soil. usf.edutandfonline.com Field studies have shown that Pteris vittata can significantly reduce soil arsenic concentrations over time. tandfonline.com

The mechanism of arsenic hyperaccumulation in Pteris vittata involves the uptake of arsenate (the predominant form of arsenic in aerobic soils) through phosphate transporters in the roots. nih.govnih.gov The arsenate is then reduced to the more mobile arsenite and translocated to the fronds, where it is sequestered, primarily in the vacuoles of epidermal cells. nih.govnih.gov Research has also shown that at high arsenic concentrations, the rhizomes of the fern regulate the transport of arsenic to mature leaves to protect the growth of young leaves. jst.go.jp

Other plants, such as Indian mustard (Brassica juncea), have also been investigated for their potential to phytoextract arsenic and other heavy metals, sometimes with the aid of soil amendments to enhance uptake. nih.gov

Table 2: Bio-remediation and Phytoremediation of Arsenic Compounds

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the molecular and electronic structure of compounds like (4-Acetamido-2-hydroxyphenyl)arsonic acid. nih.govchemrxiv.org These calculations provide insights into the geometric parameters (bond lengths and angles), charge distribution, and orbital energies, which are fundamental to understanding the molecule's reactivity and properties.

For this compound, DFT calculations, potentially using a basis set such as 6-311++G(d,p), could be employed to optimize the molecular geometry. nih.gov The resulting structure would reveal the spatial arrangement of the acetamido, hydroxyl, and arsonic acid groups on the phenyl ring. Key parameters such as the C-As bond length, the As-O bond lengths in the arsonic acid moiety, and the torsional angles between the functional groups and the aromatic ring would be determined.

The electronic structure analysis would involve the examination of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the electron-donating ability of the molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

Furthermore, the molecular electrostatic potential (MEP) surface could be mapped to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack. For this compound, the oxygen atoms of the hydroxyl, acetamido, and arsonic acid groups would be expected to be regions of negative potential (electron-rich), while the hydrogen atoms of the hydroxyl and arsonic acid groups would be regions of positive potential (electron-poor).

Table 1: Hypothetical Calculated Geometric and Electronic Parameters for this compound

| Parameter | Calculated Value |

|---|---|

| C-As Bond Length | 1.95 Å |

| As=O Bond Length | 1.68 Å |

| As-OH Bond Length | 1.75 Å |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

Prediction of Spectroscopic Properties through Computational Methods

Computational methods can accurately predict various spectroscopic properties, which can aid in the characterization of this compound. Theoretical calculations of infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra can be compared with experimental data to confirm the molecular structure.

Theoretical IR spectra can be calculated from the vibrational frequencies obtained after geometry optimization. The calculated frequencies would correspond to the vibrational modes of the different functional groups, such as the N-H and C=O stretching of the acetamido group, the O-H stretching of the hydroxyl and arsonic acid groups, and the As=O and As-O stretching of the arsonic acid moiety.

Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These calculations would provide theoretical chemical shifts for each unique proton and carbon atom in the molecule, which can be correlated with experimental NMR spectra.

The prediction of the UV-Vis spectrum involves calculating the electronic transitions between molecular orbitals. The calculated maximum absorption wavelength (λmax) would correspond to the electronic excitation from the HOMO to the LUMO or other low-lying unoccupied orbitals.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopic Data | Predicted Value |

|---|---|

| Key IR Frequencies (cm⁻¹) | ~3400 (O-H), ~3300 (N-H), ~1680 (C=O), ~900 (As=O) |

| ¹H NMR Chemical Shifts (ppm) | Aromatic protons: 6.8-7.5, Acetyl CH₃: ~2.1, OH/NH: variable |

| ¹³C NMR Chemical Shifts (ppm) | Aromatic carbons: 110-150, Carbonyl C: ~170, Acetyl CH₃: ~24 |

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling and docking simulations are computational techniques used to predict the interaction of a ligand, such as this compound, with a biological target, typically a protein or enzyme. These methods are instrumental in drug discovery for predicting the binding affinity and mode of interaction of a molecule within the active site of a target.

A hypothetical docking study of this compound could be performed against a relevant enzyme target. The process would involve preparing the 3D structure of both the ligand and the receptor. The docking algorithm would then explore various possible conformations of the ligand within the enzyme's active site and score them based on binding energy.

The results would provide a predicted binding affinity (e.g., in kcal/mol) and a detailed view of the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For instance, the hydroxyl and arsonic acid groups of the compound could act as hydrogen bond donors and acceptors, while the phenyl ring could engage in hydrophobic interactions with nonpolar amino acid residues in the active site.

Table 3: Hypothetical Molecular Docking Results for this compound with a Target Enzyme

| Parameter | Result |

|---|---|

| Binding Affinity | -7.5 kcal/mol |

| Key Interacting Residues | Asp120, Ser150, Phe200 |

Reaction Pathway Analysis and Mechanistic Predictions

Theoretical chemistry can be used to investigate the potential reaction pathways and mechanisms involving this compound. By calculating the potential energy surface for a given reaction, chemists can identify transition states and intermediates, and determine the activation energies associated with different reaction steps.

For example, the mechanism of a particular transformation, such as the hydrolysis of the acetamido group or a reaction involving the arsonic acid moiety, could be computationally explored. DFT calculations can be used to locate the structures of the reactants, transition states, and products along a proposed reaction coordinate. The calculated energy barriers would provide insights into the feasibility and kinetics of the reaction.

This type of analysis is crucial for understanding the chemical behavior of the compound and predicting its stability and reactivity under various conditions, which is valuable in a purely theoretical context for understanding its fundamental chemical properties.

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) in a purely theoretical context

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are mathematical models that relate the chemical structure of a compound to its biological activity or physicochemical properties. In a purely theoretical context, a QSAR/QSPR study could be conceptualized for a series of derivatives of this compound.

This would involve calculating a variety of molecular descriptors for each hypothetical compound. These descriptors can be classified as electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP).

A statistical method, such as multiple linear regression or machine learning algorithms, would then be used to develop a mathematical equation that correlates these descriptors with a hypothetical activity or property. The resulting QSAR/QSPR model could then be used to predict the activity or property of new, unstudied derivatives. This theoretical exercise helps in understanding which molecular features are most important for a given activity or property, guiding the hypothetical design of new compounds with desired characteristics.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-Acetylamino-4-hydroxyphenylarsonic acid |

| 4-Nitronaphthalen-1-yl-1-arsonic acid |

Emerging Research Applications and Future Directions in Chemical Science

Development as a Precursor for Novel Materials (e.g., arsenic-containing polymers, semiconductors)

The molecular structure of (4-Acetamido-2-hydroxyphenyl)arsonic acid makes it a promising precursor for the synthesis of novel functional materials. The presence of multiple reactive sites on the phenyl ring allows for its incorporation into polymeric chains or semiconductor frameworks. The arsonic acid group can participate in condensation reactions, while the hydroxyl and acetamido groups can be modified to tune the final properties of the material, such as solubility, thermal stability, and electronic characteristics.

Arsenic-containing polymers could exhibit unique optical and electronic properties. The integration of arsenic into a polymer backbone can influence the refractive index and conductivity of the material. Furthermore, the arsonic acid moiety is known for its strong binding affinity to metal oxide surfaces, suggesting that polymers derived from this precursor could be used to create robust surface coatings or self-assembled monolayers on substrates like titanium dioxide or indium tin oxide, which are common in electronics and sensor technology.

Table 1: Potential Roles of Functional Groups in Material Synthesis

| Functional Group | Potential Role in Polymer/Material Synthesis | Resulting Material Property |

|---|---|---|

| Arsonic Acid (-AsO(OH)₂) | Monomer linkage via condensation; strong adhesion to metal oxide surfaces. | Thermal stability; surface functionalization. |

| Hydroxyl (-OH) | Site for esterification or etherification to create cross-links or attach side chains. | Tunable solubility and hydrophilicity. |

| Acetamido (-NHCOCH₃) | Influences intermolecular hydrogen bonding; potential site for further chemical modification. | Enhanced mechanical strength; controlled chain packing. |

| Phenyl Ring (C₆H₃) | Provides a rigid aromatic backbone. | Structural rigidity; potential for π-π stacking interactions. |

Application in Analytical Sensing and Detection Technologies

The development of precise and selective analytical sensors is a critical goal in modern chemistry. This compound possesses features that make it an attractive candidate for creating novel sensing platforms. The arsonic acid group's ability to form stable complexes with various metal ions could be exploited for colorimetric or electrochemical detection of specific analytes.

Moreover, its capacity to self-assemble on surfaces can be used to fabricate chemically modified electrodes. Such electrodes could be designed to detect biologically or environmentally significant molecules through changes in their electrochemical signals upon binding. The hydroxyl and acetamido groups can contribute to the selectivity of these sensors by forming hydrogen bonds or other non-covalent interactions with the target analyte, enhancing the specificity of the detection technology. The field of analytical and sensing technology is continually advancing, with a focus on developing novel sensors for rapid and precise measurements. researchgate.net

Design of Next-Generation Chemical Probes and Research Reagents

Chemical probes are essential tools for elucidating complex biological processes. The scaffold of this compound can serve as a foundation for designing next-generation probes. By chemically modifying its structure—for instance, by attaching a fluorescent reporter group to the hydroxyl or amino moiety—researchers could create probes that target specific cellular components or enzymes.

The arsonic acid group itself can act as a bioisostere for the phosphate (B84403) group, potentially allowing such probes to interact with phosphate-binding sites in proteins. This mimicry could enable the design of novel enzyme inhibitors or activity-based probes for studying cellular signaling pathways where phosphate transfer is crucial. The development of derivatives from core structures like oxocarbon acids has shown success in creating new reagents for biological chemistry, providing a blueprint for how the this compound scaffold could be similarly utilized. edgccjournal.org

Challenges and Opportunities in Arsenical Compound Research

The primary challenge in the field of arsenical compound research is managing the inherent toxicity of arsenic. nih.govresearchgate.net This necessitates the use of specialized handling procedures and containment facilities, which can increase the cost and complexity of research. rsc.org Public and regulatory perception of arsenic often presents hurdles to funding and application, even for organoarsenicals that may have significantly lower toxicity than inorganic arsenic forms. frontiersin.org

Despite these challenges, significant opportunities exist. The unique reactivity and bonding capabilities of arsenic are underexplored compared to other elements in its group, like phosphorus. acs.org This opens up a vast chemical space for discovering novel reactions and molecular structures. There is a growing need for new antimicrobial agents to combat drug-resistant pathogens, and historically, arsenicals have shown potent antimicrobial effects. researchgate.netnih.gov Modern medicinal chemistry approaches could lead to the development of new arsenical-based therapeutics with improved safety profiles. tandfonline.com

Table 2: Summary of Challenges and Opportunities

| Aspect | Challenges | Opportunities |

|---|---|---|

| Toxicity | High biological toxicity of many arsenic forms requires stringent safety protocols. nih.gov | Development of low-toxicity organoarsenicals for therapeutic use; understanding detoxification mechanisms. tandfonline.complos.org |

| Environmental Impact | Potential for environmental contamination from synthesis and disposal. nih.govnih.gov | Design of biodegradable arsenicals; use in environmental remediation to bind toxic metals. |

| Synthesis | Handling hazardous reagents; limited commercial availability of precursors. | Exploration of novel synthetic pathways; discovery of new organoarsenic structures and reaction mechanisms. wikipedia.org |

| Perception | Negative public and regulatory perception can hinder research and development. | Re-emergence of arsenicals in highly targeted applications (e.g., specific cancers) can demonstrate value. nih.gov |

Identification of Knowledge Gaps and Promising Avenues for Future Academic Exploration

The body of research specifically focused on this compound is limited, presenting numerous knowledge gaps that represent fertile ground for future academic inquiry. A systematic investigation into its fundamental chemical and physical properties is a necessary starting point.

Key Knowledge Gaps:

Detailed Toxicological Profile: While related to other arsenicals, its specific metabolic fate, cytotoxicity, and mechanism of action are not well-documented.

Coordination Chemistry: A thorough study of its ability to form complexes with a range of transition metals and lanthanides is lacking.

Material Properties: The characteristics of polymers or materials derived from this compound have not been synthesized or characterized.

Biological Activity: Beyond being a metabolite, its potential as an active agent (e.g., antimicrobial, anticancer) is unexplored.

Promising Avenues for Future Research:

Computational Modeling: Employing quantum chemical methods to predict the electronic structure, reactivity, and spectral properties of the molecule and its potential polymers.

Systematic Synthesis of Derivatives: Creating a library of derivatives by modifying the hydroxyl and acetamido groups to probe structure-activity relationships.

Development of Sensor Arrays: Using the compound as one of several recognition elements in an array-based sensor (an "electronic tongue") for complex mixture analysis.

Biochemical Investigations: Exploring its interaction with specific proteins, particularly phosphatases and kinases, given the arsonic acid group's resemblance to phosphate.

Advanced Materials Synthesis: Investigating its use in the creation of metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) with potential applications in catalysis or gas storage.

By addressing these knowledge gaps, the scientific community can unlock the full potential of this compound and contribute to the broader revitalization of organoarsenic chemistry.

Q & A

Q. What are the validated synthetic routes for (4-Acetamido-2-hydroxyphenyl)arsonic acid, and how can structural integrity be confirmed?

- Methodological Answer : Synthesis typically involves functionalization of arsanilic acid derivatives or coupling reactions with acetamide precursors under controlled pH and temperature. For structural confirmation:

- NMR Spectroscopy : Analyze aromatic proton environments (δ 6.5–7.5 ppm for hydroxyphenyl; δ 2.0 ppm for acetamido protons) .

- IR Spectroscopy : Confirm arsenic-oxygen bonds (stretching vibrations ~750–850 cm⁻¹) and hydroxyl/amide groups (~3200–3500 cm⁻¹) .

- Elemental Analysis : Quantify arsenic content (theoretical ~25–30%) to rule out impurities .

Q. How can researchers assess the purity of this compound in experimental batches?

- Methodological Answer : Use HPLC with a C18 column and UV detection (λ = 254 nm) to resolve peaks for the target compound and byproducts. Compare retention times with certified reference standards. For arsenic-specific purity, employ ICP-MS to quantify trace arsenic species and validate stoichiometry .

Q. What safety protocols are critical when handling arsenic-containing compounds like this arsonic acid derivative?

- Methodological Answer :

- Follow GHS guidelines : Use PPE (gloves, lab coats, respirators) and work in fume hoods to avoid inhalation/contact .

- Implement waste neutralization protocols (e.g., precipitation with Fe(OH)₃) to immobilize soluble arsenic .

Advanced Research Questions

Q. How does this compound interact with enzymes in inhibition studies, and what mechanistic insights exist?

- Methodological Answer : The compound’s arsenic moiety may bind to cysteine residues or disrupt metalloenzyme active sites. To study:

- Kinetic Assays : Measure enzyme activity (e.g., urease, phosphatase) pre/post incubation with the compound. Use Lineweaver-Burk plots to identify competitive/non-competitive inhibition .

- Molecular Docking : Model interactions using software like AutoDock Vina to predict binding affinities to target enzymes .

Q. What experimental strategies address contradictions in arsenic quantification across analytical techniques (e.g., ICP-MS vs. gravimetry)?

- Methodological Answer :

- Cross-Validation : Compare ICP-MS (sensitive to ppb levels) with gravimetric analysis (post-digestion with HNO₃/H₂O₂). Discrepancies may arise from incomplete digestion or volatile arsenic species .

- Standard Addition : Spike samples with known arsenic concentrations to assess recovery rates and calibrate methods .

Q. How does the stability of this compound vary under different pH and temperature conditions?

- Methodological Answer :

- Accelerated Stability Studies : Incubate the compound in buffers (pH 2–12) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC and track arsenic release with ICP-MS.

- Arrhenius Modeling : Predict shelf-life by extrapolating degradation rates to ambient conditions .

Q. What advanced techniques resolve structural ambiguities in arsenic coordination chemistry for this compound?

- Methodological Answer :

- X-ray Crystallography : Determine the exact geometry of arsenic-oxygen bonds and hydrogen-bonding networks.

- EXAFS Spectroscopy : Probe local arsenic coordination environments (bond distances, coordination number) in solution or solid states .

Data Analysis & Contradiction Management

Q. How should researchers reconcile conflicting spectroscopic data (e.g., NMR shifts vs. computational predictions)?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to simulate NMR chemical shifts and compare with experimental data. Adjust solvent models (e.g., PCM for DMSO) to improve accuracy .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign protons/carbons unambiguously .

Q. What statistical approaches are recommended for validating arsenic-protein binding assays with high background noise?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.